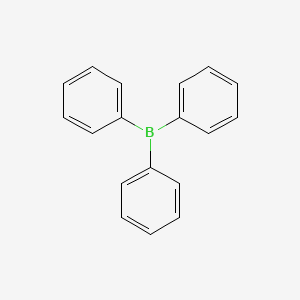

Triphenylborane

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

triphenylborane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15B/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXSVLWZRHLXFKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15B | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6027345 | |

| Record name | Triphenylborane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, White crystalline solid; [Reference #1] Off-white odorless crystals; [Alfa Aesar MSDS] | |

| Record name | Borane, triphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triphenylborane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18407 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000119 [mmHg] | |

| Record name | Triphenylborane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18407 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

960-71-4 | |

| Record name | Triphenylborane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=960-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triphenylborane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000960714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Borane, triphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triphenylborane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triphenylborane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.277 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIPHENYLBORANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6282553L0G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Triphenylborane from Phenylmagnesium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of triphenylborane, a versatile organoboron compound, from the Grignard reagent phenylmagnesium bromide. The document details the underlying chemical principles, experimental protocols, and quantitative data to facilitate the replication and optimization of this important reaction in a laboratory setting.

Introduction

This compound (B(C₆H₅)₃), a white crystalline solid, is a widely utilized Lewis acid in organic synthesis. Its applications range from a catalyst in polymerization reactions to a key reagent in various carbon-carbon bond-forming reactions.[1][2] The synthesis of this compound is most commonly achieved through the reaction of a phenyl Grignard reagent with a boron halide, typically boron trifluoride diethyl etherate. This method, while established, requires careful control of reaction conditions to ensure optimal yield and purity.

Reaction Overview and Mechanism

The synthesis of this compound from phenylmagnesium bromide and boron trifluoride diethyl etherate proceeds through a transmetalation reaction. The nucleophilic phenyl group from the Grignard reagent displaces the fluoride ions on the boron atom. The overall balanced chemical equation for this reaction is:

3 C₆H₅MgBr + BF₃·O(C₂H₅)₂ → B(C₆H₅)₃ + 3 MgBrF + (C₂H₅)₂O

The reaction mechanism involves the stepwise substitution of the fluoride atoms on the boron center by the phenyl groups from the Grignard reagent. The Lewis acidic boron trifluoride coordinates with the ethereal solvent, which is then displaced by the more nucleophilic phenyl anion of the Grignard reagent. This process is repeated three times to yield the final this compound product.

Quantitative Data

The yield of this compound synthesis is influenced by several factors, including the quality of the Grignard reagent, reaction temperature, and reaction time. The following table summarizes reported yields under various conditions.

| Phenylating Agent | Boron Source | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Phenylmagnesium bromide | Boron trifluoride diethyl etherate | Diethyl Ether | 0 to RT | 2 h | ~50 | [3] |

| Phenylmagnesium bromide | Boron trifluoride diethyl etherate | Tetrahydrofuran | -20 to RT | 2 h | Not specified | ChemicalBook |

| Sodium, Chlorobenzene | Isopropyl orthoborate | Toluene | 105 | 3 h | 93.2 | US Patent 4046815A |

| Sodium, Chlorobenzene | Isopropyl orthoborate | Toluene | Not specified | Not specified | 79.3 | US Patent 4046815A |

| Sodium, Chlorobenzene | Isopropyl orthoborate | Not specified | Not specified | Not specified | 82.7 | US Patent 4046815A |

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound from phenylmagnesium bromide.

Preparation of Phenylmagnesium Bromide

Materials:

-

Magnesium turnings (1.1 gram atoms)

-

Bromobenzene (1.15 moles)

-

Anhydrous diethyl ether (450 mL)

-

Iodine crystal (catalytic amount)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, place the magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium surface.

-

In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether.

-

Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the reaction. The initiation is indicated by the disappearance of the iodine color and the onset of gentle reflux.

-

Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, continue to stir the mixture until most of the magnesium has reacted. The resulting gray-to-brown solution is phenylmagnesium bromide and should be used immediately in the next step.

Synthesis of this compound

Materials:

-

Phenylmagnesium bromide solution (from step 4.1)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂) (0.33 moles per mole of bromobenzene)

-

Anhydrous diethyl ether

Procedure:

-

Cool the prepared phenylmagnesium bromide solution to 0 °C in an ice bath.

-

In a separate dropping funnel, dilute the boron trifluoride diethyl etherate with anhydrous diethyl ether.

-

Add the BF₃·OEt₂ solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

The reaction mixture will form a white precipitate of magnesium salts.

Work-up and Purification

Procedure:

-

Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench any unreacted Grignard reagent and to dissolve the magnesium salts.

-

Separate the ethereal layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to obtain the crude this compound.

-

Purify the crude product by recrystallization from diethyl ether or benzene under an inert atmosphere.[1] The purified this compound should be a white crystalline solid.

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from phenylmagnesium bromide and boron trifluoride diethyl etherate is a reliable and widely used method. By carefully controlling the experimental conditions, particularly the exclusion of moisture and the regulation of temperature, high yields of pure product can be obtained. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling the efficient and reproducible synthesis of this important organoboron reagent.

References

The Enigmatic Lewis Acidity of Triphenylborane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Triphenylborane (B(C₆H₅)₃), a seemingly simple triarylborane, possesses a nuanced Lewis acidity that has been the subject of extensive research, underpinning its utility in a wide array of chemical transformations, from catalysis to materials science. This technical guide delves into the core mechanism of this compound's Lewis acidity, presenting key quantitative data, detailed experimental and computational protocols for its characterization, and visual representations of its role in important chemical reactions.

The Core Mechanism: An Interplay of Electronic and Steric Effects

The Lewis acidity of this compound originates from the electron-deficient nature of the central boron atom. Boron, with its three valence electrons, forms three single covalent bonds with the phenyl groups. This results in an sp² hybridized, trigonal planar geometry around the boron center, leaving a vacant p-orbital perpendicular to the molecular plane.[1][2] This empty p-orbital is the primary site of Lewis acidity, readily accepting a pair of electrons from a Lewis base.

However, the electronic and steric landscape of this compound is more complex than this simple picture suggests. The three phenyl groups play a crucial, dual role:

-

Electronic Effects: The phenyl rings are conjugated with the vacant p-orbital of the boron atom. This allows for π-donation from the phenyl rings to the boron center, a phenomenon known as resonance stabilization.[2] This delocalization of electron density partially alleviates the electron deficiency of the boron atom, thereby moderating its Lewis acidity compared to boranes with non-aromatic or electron-withdrawing substituents. For instance, the highly fluorinated analogue, tris(pentafluorophenyl)borane (B(C₆F₅)₃), is a much stronger Lewis acid due to the strong electron-withdrawing effect of the fluorine atoms, which enhances the electron deficiency of the boron center.[2]

-

Steric Effects: The three phenyl groups are not coplanar with the BC₃ core but are twisted at an angle of approximately 30 degrees.[2] This propeller-like arrangement creates significant steric hindrance around the boron atom, influencing its ability to form adducts with Lewis bases. This steric crowding is a key factor in the phenomenon of "frustrated Lewis pairs" (FLPs), where the borane and a bulky Lewis base are sterically prevented from forming a classical adduct, leading to unique reactivity.[3]

Quantifying Lewis Acidity: A Multi-faceted Approach

The Lewis acidity of boranes can be quantified using a combination of experimental and computational methods. Each method provides a different perspective on the acceptor strength of the boron center.

Experimental Quantification

The Gutmann-Beckett Method: This widely used experimental technique provides a measure of the "acceptor number" (AN) of a Lewis acid.[1][4] It utilizes triethylphosphine oxide (Et₃PO) as a ³¹P NMR probe. The interaction of the Lewis acidic boron with the basic oxygen atom of Et₃PO leads to a downfield shift in the ³¹P NMR signal. The magnitude of this shift (Δδ) is directly proportional to the Lewis acidity. The AN is calculated using the following formula:

AN = 2.21 × (δₛₐₘₚₗₑ − 41.0)[5]

where δₛₐₘₚₗₑ is the ³¹P chemical shift of the Et₃PO-borane adduct and 41.0 ppm is the chemical shift of free Et₃PO in hexane.[1]

Computational Quantification

Fluoride Ion Affinity (FIA): FIA is a theoretical measure of the gas-phase Lewis acidity. It is defined as the negative of the enthalpy change (–ΔH) for the reaction of a Lewis acid with a fluoride ion (F⁻).[6] A higher FIA value corresponds to a stronger Lewis acid.

Hydride Ion Affinity (HIA): Similar to FIA, HIA is the negative of the enthalpy change for the reaction of a Lewis acid with a hydride ion (H⁻). It provides another computational metric for assessing Lewis acidity.[7]

Comparative Lewis Acidity Data

The following table summarizes the Lewis acidity of this compound in comparison with other relevant boranes using the aforementioned metrics.

| Borane | Acceptor Number (AN) | Fluoride Ion Affinity (FIA) (kJ/mol) | Hydride Ion Affinity (HIA) (kJ/mol) |

| B(C₆H₅)₃ (this compound) | Value not consistently reported, weaker than B(C₆F₅)₃ | ~351-376 | ~339-360 |

| B(C₆F₅)₃ | 82[1] | 441 - 452[6][7] | 411 - 414[7] |

| BF₃ | 89[1] | 342 - 350[6] | - |

| BCl₃ | 96.6[8] | - | - |

| BBr₃ | 106.3[8] | - | - |

| BI₃ | 115[1] | - | - |

Note: FIA and HIA values can vary depending on the computational method used.

Experimental and Computational Protocols

Synthesis of this compound

This compound is typically synthesized via the reaction of a boron trihalide with a phenylating agent, such as a Grignard reagent.[2]

Protocol for Synthesis from Boron Trifluoride Etherate and Phenylmagnesium Bromide: [9]

-

Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, prepare a solution of phenylmagnesium bromide from magnesium turnings (0.45 g atom) and bromobenzene (0.48 mol) in anhydrous diethyl ether (175 mL).

-

Reaction with Boron Trifluoride Etherate: To the freshly prepared Grignard reagent, add a solution of boron trifluoride diethyl etherate (0.025 mol) in anhydrous diethyl ether dropwise at 0 °C with constant stirring under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction Monitoring and Work-up: The reaction progress can be monitored by NMR spectroscopy. Upon completion, the reaction mixture is typically worked up by quenching with a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., hexane) or by vacuum sublimation.

Gutmann-Beckett Method for Determining Acceptor Number

Materials:

-

Lewis acid (e.g., this compound)

-

Triethylphosphine oxide (Et₃PO)

-

Anhydrous, non-coordinating deuterated solvent (e.g., C₆D₆, CD₂Cl₂)

-

NMR tubes and spectrometer

Procedure: [10]

-

Prepare a standard solution: Dissolve a known amount of Et₃PO in the chosen deuterated solvent in an NMR tube under an inert atmosphere.

-

Acquire ³¹P NMR of the standard: Obtain the ³¹P NMR spectrum of the Et₃PO solution. Record the chemical shift (δ_ref).

-

Prepare the sample solution: In a separate NMR tube, dissolve an equimolar amount of the Lewis acid and Et₃PO in the same deuterated solvent under an inert atmosphere.

-

Acquire ³¹P NMR of the sample: Obtain the ³¹P NMR spectrum of the mixture. Record the new chemical shift (δ_sample) corresponding to the borane-Et₃PO adduct.

-

Calculate the Acceptor Number: Calculate the change in chemical shift (Δδ = δ_sample - δ_ref) and use the formula AN = 2.21 × (Δδ) to determine the Acceptor Number.

Computational Protocol for Fluoride Ion Affinity (FIA)

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.

General Workflow:

-

Geometry Optimization: Optimize the geometries of the Lewis acid (e.g., this compound) and its fluoride adduct ([B(C₆H₅)₃F]⁻) using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a reasonably large basis set (e.g., 6-311+G(d,p)).

-

Frequency Calculation: Perform frequency calculations on the optimized structures to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections.

-

Single-Point Energy Calculation: To obtain more accurate electronic energies, perform single-point energy calculations on the optimized geometries using a higher level of theory or a larger basis set (e.g., coupled-cluster theory like CCSD(T) or a larger basis set like aug-cc-pVTZ).

-

FIA Calculation: The FIA is calculated as the negative of the enthalpy change (ΔH) for the reaction: LA + F⁻ → [LA-F]⁻. The enthalpy of each species can be calculated from the electronic energy and the thermal corrections obtained from the frequency calculations.

ΔH = H([LA-F]⁻) - H(LA) - H(F⁻)

FIA = -ΔH

Visualizing the Reactivity of this compound

The Lewis acidity of this compound is central to its catalytic activity. The following diagrams, generated using the DOT language, illustrate its role in two important reaction mechanisms.

Frustrated Lewis Pair (FLP) Mediated Hydrogen Activation

This compound, in combination with a sterically hindered Lewis base such as a bulky phosphine, can form a frustrated Lewis pair. This FLP is capable of heterolytically cleaving dihydrogen (H₂), a critical step in metal-free hydrogenation reactions.[11][12]

Caption: FLP-mediated activation of dihydrogen.

This compound-Catalyzed Hydrosilylation of a Ketone

This compound can act as a catalyst for the hydrosilylation of carbonyl compounds, a reaction that reduces ketones and aldehydes to alcohols. The Lewis acidic boron atom activates the carbonyl group, making it more susceptible to nucleophilic attack by the hydride from the silane.[13]

References

- 1. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Gutmann–Beckett method - Wikiwand [wikiwand.com]

- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 8. magritek.com [magritek.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. pure.mpg.de [pure.mpg.de]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electronic Structure and Properties of Triphenylborane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triphenylborane (B(C₆H₅)₃), a foundational organoboron compound, possesses a unique electronic structure that dictates its diverse chemical and physical properties. This guide provides a comprehensive technical overview of the electronic structure, bonding, and key characteristics of this compound, including its Lewis acidity, photophysical behavior, and reactivity. Detailed experimental protocols for its synthesis and characterization via X-ray crystallography, UV-Vis spectroscopy, and fluorescence spectroscopy are presented. Furthermore, this document includes quantitative data summarized in tabular format and visualizations of key concepts to facilitate a deeper understanding of this versatile molecule.

Introduction

This compound is a trigonal planar molecule featuring a central boron atom bonded to three phenyl groups. The boron atom in this compound is sp² hybridized, leaving a vacant p-orbital perpendicular to the molecular plane. This electron deficiency is a hallmark of its electronic structure and the primary determinant of its chemical behavior, most notably its Lewis acidity. The interaction of this empty p-orbital with the π-systems of the phenyl rings governs the molecule's photophysical properties and reactivity, making it a subject of significant interest in materials science, catalysis, and as a structural motif in medicinal chemistry.

Electronic Structure and Bonding

The electronic structure of this compound is characterized by the interplay between the electron-deficient boron center and the electron-rich phenyl substituents.

2.1. Orbital Interactions and Hybridization

The central boron atom in this compound is sp² hybridized, forming three σ-bonds with the ipso-carbons of the phenyl rings. This results in a trigonal planar geometry around the boron atom. The remaining unhybridized p-orbital on the boron is vacant and lies perpendicular to the BC₃ plane. This empty p-orbital is the highest occupied molecular orbital (HOMO) and is a key feature of its electronic structure, rendering the molecule a potent electron acceptor.

The π-orbitals of the three phenyl rings can interact with the vacant p-orbital of the boron atom. This interaction leads to a delocalization of electron density from the phenyl rings to the boron center, which stabilizes the molecule. However, steric hindrance between the ortho-hydrogens of the phenyl groups forces them to rotate out of the BC₃ plane, resulting in a propeller-like conformation. This twist angle, typically around 30°, reduces the overlap between the phenyl π-systems and the boron p-orbital, thus modulating the extent of π-donation.

2.2. Molecular Orbitals

Computational studies using Density Functional Theory (DFT) provide a more detailed picture of the electronic structure. The Highest Occupied Molecular Orbital (HOMO) is primarily localized on the π-systems of the phenyl rings, while the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly centered on the vacant p-orbital of the boron atom. The energy difference between the HOMO and LUMO levels is a critical parameter that influences the molecule's electronic absorption and emission properties.

Below is a conceptual representation of the HOMO-LUMO interaction in this compound.

Physicochemical Properties

The unique electronic structure of this compound gives rise to a range of distinctive physical and chemical properties.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₅B | [1] |

| Molar Mass | 242.12 g/mol | [1] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 142-145 °C | [2] |

| Boiling Point | 203 °C at 15 mmHg | [2] |

| Solubility | Soluble in aromatic solvents (e.g., benzene, toluene), insoluble in water.[2][3] |

Table 1: Physical Properties of this compound.

Structural Data

The precise molecular geometry of this compound has been determined by single-crystal X-ray diffraction. The key structural parameters are summarized in the table below.

| Parameter | Value |

| Bond Lengths | |

| B-C | 1.571(3) - 1.589(5) Å |

| C-C (aromatic) | 1.375(5) - 1.405(4) Å |

| Bond Angles | |

| C-B-C | 119.4(3) - 120.5(3) ° |

| Dihedral Angles | |

| Phenyl Ring Twist Angle | ~30 ° |

Table 2: Selected Crystallographic Data for this compound. (Note: Specific values can be obtained from the CIF file for CCDC 665147).

Key Properties and Applications

5.1. Lewis Acidity

The presence of the vacant p-orbital on the boron atom makes this compound a classic Lewis acid, capable of accepting a pair of electrons from a Lewis base. This property is fundamental to its use as a catalyst and reagent in organic synthesis.[3] It is considered a relatively weak Lewis acid compared to boron trihalides.[2]

5.2. Photophysical Properties

This compound exhibits moderate absorption in the UV-visible region due to π-π* transitions within the phenyl rings and a lower energy charge-transfer transition involving the boron p-orbital. While this compound itself is weakly fluorescent, its derivatives, where the electronic properties are tuned by substituents on the phenyl rings, are often highly emissive and find applications in organic light-emitting diodes (OLEDs) and as fluorescent sensors.[3]

| Parameter | Value |

| UV-Vis Absorption | |

| λmax | ~280-300 nm |

| Molar Absorptivity (ε) | Data not readily available for parent compound |

| Fluorescence Emission | |

| λem | Weakly fluorescent |

| Quantum Yield (ΦF) | Low |

Table 3: Photophysical Properties of this compound.

Experimental Protocols

6.1. Synthesis of this compound

This protocol describes the synthesis of this compound from the reaction of phenylmagnesium bromide with boron trifluoride diethyl etherate.

Materials:

-

Magnesium turnings

-

Bromobenzene

-

Anhydrous diethyl ether

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of bromobenzene in anhydrous diethyl ether dropwise to the magnesium turnings with stirring. The reaction mixture should become cloudy and warm, indicating the formation of phenylmagnesium bromide. After the addition is complete, reflux the mixture for 1 hour.

-

Reaction with BF₃·OEt₂: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of boron trifluoride diethyl etherate in anhydrous diethyl ether dropwise with vigorous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Workup: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

-

Extraction and Drying: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure to obtain a crude solid. Recrystallize the solid from hot hexane to yield pure this compound as white crystals.

6.2. Single-Crystal X-ray Diffraction

This protocol outlines the general steps for obtaining the crystal structure of this compound.

Procedure:

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction by slow evaporation of a saturated solution in hexane.

-

Data Collection: Mount a selected crystal on a goniometer head. Collect diffraction data using a single-crystal X-ray diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å) at a controlled temperature (e.g., 100 K).

-

Structure Solution and Refinement: Process the collected data (integration, scaling, and absorption correction). Solve the crystal structure using direct methods and refine the structural model using full-matrix least-squares on F².

6.3. UV-Vis Spectroscopy

This protocol describes how to obtain the UV-Vis absorption spectrum of this compound.

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in a UV-grade solvent such as cyclohexane. From the stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.0.

-

Measurement: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the solvent to record a baseline correction. Then, record the absorption spectrum of the this compound solution over a wavelength range of 200-400 nm.

-

Data Analysis: Determine the wavelength of maximum absorption (λmax). Using the Beer-Lambert law (A = εcl), calculate the molar absorptivity (ε) from the absorbance at λmax, the concentration of the solution (c), and the path length of the cuvette (l).

6.4. Fluorescence Spectroscopy

This protocol outlines the steps to measure the fluorescence emission spectrum and determine the relative fluorescence quantum yield of a this compound derivative (as the parent compound is weakly fluorescent).

References

triphenylborane molecular geometry and planarity

An In-depth Technical Guide on the Molecular Geometry and Planarity of Triphenylborane

Introduction

This compound, with the chemical formula B(C₆H₅)₃ or BPh₃, is a foundational organoboron compound. It consists of a central boron atom bonded to three phenyl groups. As a tricoordinate boron species, it possesses an empty p-orbital, making it a classic and widely utilized Lewis acid in organic synthesis and catalysis. The steric and electronic properties of this compound are a direct consequence of its unique three-dimensional structure. This document provides a detailed examination of its molecular geometry, with a focus on the planarity of the system, supported by quantitative structural data and descriptions of the experimental methods used for its determination.

Molecular Geometry and Planarity

The molecular structure of this compound is characterized by a central trigonal planar core surrounded by three spatially oriented phenyl rings.

-

Boron Center Hybridization: The central boron atom in this compound is sp² hybridized. This hybridization results in three equivalent sp² orbitals that lie in a single plane and are oriented 120° apart. These orbitals form sigma (σ) bonds with the ipso-carbons of the three phenyl rings. The remaining unhybridized p-orbital on the boron atom is perpendicular to this plane and is electron-deficient.

-

BC₃ Core Structure: The sp² hybridization dictates that the core BC₃ unit is trigonal planar.[1] In an idealized, isolated system, the C-B-C bond angles are approximately 120°.

-

Overall Molecular Shape and Non-Planarity: While the immediate coordination sphere of the boron atom is planar, the this compound molecule as a whole is non-planar. Steric hindrance between the ortho-hydrogen atoms on adjacent phenyl rings prevents the rings from being coplanar with the central BC₃ plane. To alleviate this steric strain, the phenyl groups are twisted out of the BC₃ plane. This simultaneous twisting of the three rings gives the molecule a distinct propeller-like shape.[1][2] The phenyl groups are rotated at an angle of approximately 30° relative to the central plane.[1][2]

Quantitative Structural Data

The precise geometric parameters of this compound have been determined experimentally. The data presented below is derived from crystallographic studies.

| Parameter | Description | Value | Reference |

| Bond Length | |||

| B-C | Boron to Phenyl Carbon | 1.571 – 1.589 Å | [3] |

| Bond Angle | |||

| C-B-C | Phenyl Carbon - Boron - Phenyl Carbon | ~120° | [1] |

| Dihedral Angle | |||

| C-B-C-C | Twist angle of Phenyl rings from BC₃ plane | ~30° | [1][2] |

Table 1: Key Structural Parameters of this compound.

Experimental Protocols

The determination of the molecular structure of compounds like this compound relies on sophisticated analytical techniques that can map atomic positions with high precision. The primary methods employed are Single-Crystal X-ray Crystallography and Gas-Phase Electron Diffraction.

Single-Crystal X-ray Crystallography

This is the definitive method for determining the molecular structure of a crystalline solid.[2]

Methodology:

-

Crystal Growth: A high-quality single crystal of this compound is grown from a suitable solvent. The crystal must be a single, ordered lattice without significant defects.

-

Mounting and Data Collection: The crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations of the atoms. It is then irradiated with a monochromatic beam of X-rays.

-

Diffraction: The X-rays are diffracted by the electrons of the atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensities. This pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to calculate an electron density map of the unit cell using Fourier transform methods. This map reveals the positions of the atoms. The structural model is then refined to best fit the experimental data, yielding highly precise measurements of bond lengths, bond angles, and dihedral angles.

Gas-Phase Electron Diffraction

This technique is used to determine the structure of molecules in the gas phase, free from the influence of crystal packing forces.[4]

Methodology:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.

-

Electron Beam Interaction: A high-energy beam of electrons is directed through the gas. The electrons are scattered by the electrostatic potential of the atoms in the molecules.

-

Pattern Detection: The scattered electrons create a diffraction pattern of concentric rings, which is recorded on a detector. The intensity of the scattering varies as a function of the scattering angle.

-

Structural Analysis: The diffraction pattern contains information about the distances between all pairs of atoms in the molecule. By analyzing this pattern and comparing it to theoretical models, the equilibrium bond lengths and angles of the molecule in the gas phase can be determined.

Visualizations

The following diagrams illustrate the structural relationships within the this compound molecule.

Caption: Connectivity of the central Boron atom to three phenyl groups.

Caption: Logical relationship between core planarity and overall non-planarity.

References

An In-depth Technical Guide to the Solubility of Triphenylborane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of triphenylborane in organic solvents. This compound (B(C₆H₅)₃), a white crystalline solid, is a versatile Lewis acid widely employed in organic synthesis as a catalyst and reagent.[1][2] Its solubility is a critical parameter for reaction setup, purification, and various applications. This document outlines the qualitative and quantitative solubility of this compound, provides detailed experimental protocols for its synthesis and solubility determination, and presents a visual workflow for its preparation.

Core Topic: Solubility Profile of this compound

This compound's nonpolar, aromatic nature largely dictates its solubility characteristics, adhering to the principle of "like dissolves like." It is generally soluble in aromatic and ethereal organic solvents and insoluble in water.[3][4] The compound is sensitive to air and moisture, which should be considered during handling and solubility experiments.[1]

Quantitative and Qualitative Solubility Data

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Temperature (°C) | Solubility | Citation |

| Aromatic Solvents | |||||

| Benzene | C₆H₆ | 78.11 | Ambient | Soluble | [3] |

| Toluene | C₇H₈ | 92.14 | Ambient | High Solubility | [3] |

| Ethereal Solvents | |||||

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Ambient | Soluble | [2] |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Ambient | 0.25 M (~6.05 g/100 mL) | [5] |

| Halogenated Solvents | |||||

| Chloroform | CHCl₃ | 119.38 | Ambient | High Solubility | [3] |

| Aqueous Solvents | |||||

| Water | H₂O | 18.02 | Ambient | Insoluble | [2][3][4] |

Experimental Protocols

Given the limited availability of comprehensive quantitative data, the following protocols are provided for the synthesis, purification, and solubility determination of this compound. These methods are essential for researchers who need to prepare the compound and ascertain its solubility in specific solvent systems for their applications.

Synthesis of this compound

This compound is commonly synthesized through the reaction of a Grignard reagent, phenylmagnesium bromide, with boron trifluoride etherate.[1]

Materials:

-

Magnesium turnings

-

Bromobenzene

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Anhydrous hexane

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for air-sensitive reactions (Schlenk line, three-necked flask, reflux condenser, dropping funnel)

Procedure:

-

Preparation of Phenylmagnesium Bromide:

-

Under an inert atmosphere, charge a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer with magnesium turnings.

-

Add a solution of bromobenzene in anhydrous diethyl ether or THF dropwise to the magnesium turnings to initiate the Grignard reaction.

-

After the initial exothermic reaction subsides, the mixture can be gently heated to ensure the complete formation of phenylmagnesium bromide.

-

-

Reaction with Boron Trifluoride Etherate:

-

Cool the freshly prepared phenylmagnesium bromide solution to 0 °C in an ice bath.

-

Add a solution of boron trifluoride diethyl etherate in anhydrous diethyl ether or THF dropwise to the Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

-

Work-up and Isolation:

-

The reaction mixture will contain magnesium salts as a precipitate.

-

To isolate the this compound, add anhydrous hexane to the mixture to further precipitate the salts.

-

Filter the mixture under an inert atmosphere to remove the magnesium salts.

-

The filtrate contains the this compound. The solvent can be removed under reduced pressure to yield the crude product.

-

Purification of this compound by Recrystallization

The crude this compound can be purified by recrystallization to obtain a crystalline solid.[2]

Materials:

-

Crude this compound

-

Anhydrous diethyl ether or benzene

-

Inert gas (Argon or Nitrogen)

-

Schlenk flask and other appropriate glassware

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot anhydrous diethyl ether or benzene under an inert atmosphere.

-

If insoluble impurities are present, perform a hot filtration under an inert atmosphere.

-

Allow the solution to cool slowly to room temperature, and then further cool in a refrigerator or freezer to induce crystallization.

-

Collect the crystals by filtration under an inert atmosphere.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified this compound crystals under vacuum.

Determination of Thermodynamic Solubility

The following is a general procedure for determining the thermodynamic solubility of this compound in an organic solvent using the isothermal shake-flask method. This method should be conducted under an inert atmosphere due to the air and moisture sensitivity of this compound.

Materials and Equipment:

-

Purified this compound

-

Anhydrous organic solvent of interest

-

Analytical balance

-

Sealed vials (e.g., screw-cap vials with PTFE-lined septa)

-

Constant temperature shaker or incubator

-

Syringe filters (PTFE, 0.22 µm)

-

Gas-tight syringes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Calibration Curve Preparation:

-

Prepare a stock solution of a known concentration of this compound in the solvent of interest.

-

Perform serial dilutions to create a series of standard solutions.

-

Analyze the standard solutions using HPLC or UV-Vis spectrophotometry to generate a calibration curve of signal intensity versus concentration.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of solid this compound to several sealed vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Add a known volume or mass of the anhydrous solvent to each vial.

-

Place the vials in a constant temperature shaker or incubator and agitate for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

-

-

Sample Analysis:

-

Once equilibrium is established, stop the agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a gas-tight syringe and immediately filter it through a syringe filter into a clean vial to remove any suspended solids.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted sample using the same analytical method (HPLC or UV-Vis) used for the calibration curve.

-

-

Data Calculation:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the thermodynamic solubility of this compound in the chosen solvent at the specified temperature.

-

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the synthesis of this compound and the logical relationship for determining its solubility.

Caption: Experimental workflow for the synthesis and purification of this compound.

Caption: Logical workflow for the experimental determination of this compound solubility.

References

An In-depth Technical Guide to the Synthesis of Triphenylborane Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenylborane and its derivatives have emerged as a versatile class of organoboron compounds with significant applications across various scientific disciplines. Their unique electronic structure, characterized by a vacant p-orbital on the boron atom, imparts strong Lewis acidity, making them valuable catalysts and sensing materials.[1] In the realm of materials science, their distinctive photophysical properties are harnessed in the development of advanced organic light-emitting diodes (OLEDs).[2][3] For drug development professionals, functionalized triphenylboranes offer intriguing possibilities as scaffolds for novel therapeutic agents and as tools in biological imaging and sensing.[4] This technical guide provides a comprehensive overview of the core synthetic methodologies for preparing this compound derivatives, detailed experimental protocols, and a summary of their key applications and performance data.

Core Synthetic Methodologies

The synthesis of this compound and its substituted analogues primarily relies on the formation of carbon-boron bonds. The most prevalent and versatile methods include the use of organometallic reagents such as Grignard and organolithium reagents, as well as palladium-catalyzed cross-coupling reactions like the Suzuki coupling.

Grignard Reaction

The Grignard reaction is a classic and widely employed method for the synthesis of triarylboranes.[5] It involves the reaction of an aryl magnesium halide (Grignard reagent) with a boron trihalide, typically boron trifluoride etherate (BF₃·OEt₂) or boron trichloride (BCl₃). The Grignard reagent, acting as a nucleophile, displaces the halide ions on the boron atom to form the triarylborane.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Triarylborane-Based Materials for OLED Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of an azadioxa-planar this compound and investigation of its structural and photophysical properties - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Synthetic Approaches to Triarylboranes from 1885 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Decomposition of Trimethylammonium Tetraphenylborate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Trimethylammonium tetraphenylborate is a quaternary ammonium salt. Its thermal decomposition provides a convenient route to triphenylborane (B(C₆H₅)₃), a valuable Lewis acid in various chemical transformations. The reaction proceeds via the cleavage of the bond between the trimethylammonium cation and the tetraphenylborate anion, leading to the formation of volatile byproducts and the desired this compound. A thorough understanding of the thermal behavior of trimethylammonium tetraphenylborate is crucial for optimizing the synthesis of this compound and ensuring the safety and predictability of the process.

The Thermal Decomposition Reaction

The thermal decomposition of trimethylammonium tetraphenylborate yields three primary products: this compound, trimethylamine, and benzene.[1][2] The overall balanced chemical equation for this reaction is:

[NH(CH₃)₃]⁺[B(C₆H₅)₄]⁻(s) → B(C₆H₅)₃(s) + N(CH₃)₃(g) + C₆H₆(g)

This reaction is typically carried out by heating the solid trimethylammonium tetraphenylborate, leading to the sublimation or distillation of the volatile trimethylamine and benzene, leaving behind the solid this compound.

Reaction Pathway

The thermal decomposition of trimethylammonium tetraphenylborate can be visualized as a multi-step process initiated by thermal energy. The following diagram illustrates the logical flow of the decomposition.

Caption: Logical workflow of the thermal decomposition process.

Physicochemical Properties

A summary of the key physicochemical properties of trimethylammonium tetraphenylborate is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₇H₃₀BN | [3] |

| Molecular Weight | 379.3 g/mol | [3] |

| Appearance | Solid (form not specified in available literature) | |

| CAS Number | 51016-92-3 | [3] |

Proposed Experimental Protocols for Thermal Analysis

Due to the limited availability of specific experimental data on the thermal decomposition of trimethylammonium tetraphenylborate, the following protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are proposed. These standardized methods will enable researchers to systematically investigate the thermal properties of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature range and mass loss profile of trimethylammonium tetraphenylborate.

Apparatus: A calibrated thermogravimetric analyzer.

Procedure:

-

Accurately weigh 5-10 mg of trimethylammonium tetraphenylborate into a clean, inert TGA pan (e.g., alumina or platinum).

-

Place the pan into the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

-

Record the mass loss as a function of temperature.

-

Analyze the resulting TGA curve to identify the onset temperature of decomposition, the peak decomposition temperature (from the derivative of the TGA curve, DTG), and the percentage of mass loss at each stage.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and any other thermal transitions of trimethylammonium tetraphenylborate.

Apparatus: A calibrated differential scanning calorimeter.

Procedure:

-

Accurately weigh 2-5 mg of trimethylammonium tetraphenylborate into a hermetically sealed aluminum DSC pan. An empty, hermetically sealed pan should be used as a reference.

-

Place both the sample and reference pans into the DSC cell.

-

Equilibrate the cell at a starting temperature of 25 °C.

-

Heat the sample at a constant rate of 10 °C/min to a temperature above its expected melting or decomposition point (e.g., 300 °C).

-

Record the heat flow as a function of temperature.

-

Analyze the resulting DSC thermogram to identify endothermic and exothermic events, such as melting (endotherm) and decomposition (can be endothermic or exothermic). Determine the peak temperatures and enthalpies of these transitions.

Experimental Workflow for Thermal Analysis

The following diagram outlines the general workflow for conducting the proposed thermal analysis.

Caption: General workflow for TGA and DSC analysis.

Synthesis of Trimethylammonium Tetraphenylborate

For researchers who wish to prepare the starting material, a general synthesis procedure involves the salt metathesis reaction between sodium tetraphenylborate and trimethylammonium chloride in an aqueous solution.

Reaction: Na⁺[B(C₆H₅)₄]⁻(aq) + [NH(CH₃)₃]⁺Cl⁻(aq) → [NH(CH₃)₃]⁺[B(C₆H₅)₄]⁻(s) + NaCl(aq)

Proposed Protocol:

-

Dissolve one molar equivalent of sodium tetraphenylborate in deionized water.

-

In a separate vessel, dissolve one molar equivalent of trimethylammonium chloride in deionized water.

-

Slowly add the trimethylammonium chloride solution to the sodium tetraphenylborate solution with constant stirring.

-

A white precipitate of trimethylammonium tetraphenylborate should form.

-

Continue stirring for a designated period (e.g., 1-2 hours) to ensure complete precipitation.

-

Collect the precipitate by vacuum filtration.

-

Wash the precipitate with cold deionized water to remove any remaining sodium chloride.

-

Dry the product under vacuum to a constant weight.

Conclusion

The thermal decomposition of trimethylammonium tetraphenylborate is a straightforward method for the synthesis of this compound. This guide has summarized the known chemical transformation and provided a framework for its detailed thermal analysis. The proposed TGA and DSC protocols offer a standardized approach for researchers to characterize the thermal stability and decomposition kinetics of this compound, thereby filling a gap in the current scientific literature. Such data will be invaluable for the optimization of synthetic procedures and for enhancing laboratory safety.

References

The Role of Triphenylborane in Frustrated Lewis Pairs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Frustrated Lewis Pair (FLP) chemistry has emerged as a powerful paradigm for small molecule activation and metal-free catalysis. While the highly electrophilic tris(pentafluorophenyl)borane, B(C6F5)3, has been a dominant Lewis acid in this field, the less Lewis acidic and more economical triphenylborane, B(C6H5)3 or BPh3, offers a unique and often advantageous alternative. This technical guide provides an in-depth exploration of the core principles governing the role of this compound in FLP chemistry. It is intended for researchers, scientists, and drug development professionals who wish to understand and apply this chemistry in their work. The guide covers the fundamental concepts of BPh3-based FLPs, their synthesis and reactivity, and their applications in key catalytic transformations such as hydrogenation and small molecule activation. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are provided to facilitate practical application and further research.

Introduction to Frustrated Lewis Pairs and the Position of this compound

Frustrated Lewis Pairs (FLPs) are combinations of a Lewis acid and a Lewis base that are sterically hindered from forming a classical dative adduct.[1] This "frustration" leaves the acidic and basic sites available to cooperatively activate a variety of small molecules, most notably dihydrogen (H2), which has traditionally been the domain of transition metal catalysts.[2]

The reactivity of an FLP is critically dependent on the electronic and steric properties of both the Lewis acid and the Lewis base. While highly electron-deficient boranes like B(C6F5)3 are potent Lewis acids and form highly reactive FLPs, their cost and sensitivity can be prohibitive for some applications. This compound (BPh3) presents itself as a commercially available and less expensive alternative.[3][4]

1.1. Lewis Acidity of this compound: A Comparative Perspective

This compound is a weaker Lewis acid than its perfluorinated counterpart, B(C6F5)3.[4] This difference in Lewis acidity has profound implications for its role in FLPs. The electron-withdrawing fluorine atoms in B(C6F5)3 significantly increase the electrophilicity of the boron center.[5] The Lewis acid strength of B(C6F5)3 is experimentally seven orders of magnitude higher than that of this compound.[5]

However, the weaker Lewis acidity of BPh3 is not necessarily a disadvantage. In certain catalytic cycles, a weaker Lewis acid can lead to more facile product release or prevent catalyst inhibition. Furthermore, the choice of a sufficiently strong Lewis base can compensate for the lower acidity of BPh3 to achieve small molecule activation.[4]

| Lewis Acid | Hydride Affinity (ΔHHA, kcal/mol) | Gutmann-Beckett Acceptor Number (AN) |

| B(C6F5)3 | -112 | 74.9 (in C6D6) |

| BPh3 | -74.4 | Not widely reported, but significantly lower |

Table 1: Comparison of Lewis Acidity Parameters for B(C6F5)3 and BPh3.[4]

Activation of Small Molecules by this compound-Based FLPs

The hallmark of FLP chemistry is the activation of small molecules. BPh3-based FLPs have been successfully employed in the activation of a range of substrates, with the most prominent example being the heterolytic cleavage of dihydrogen.

2.1. Dihydrogen Activation

The combination of BPh3 with a sterically hindered, strong Lewis base can overcome the thermodynamic barrier to H2 cleavage. The process involves the polarization of the H-H bond across the Lewis acidic boron center and the Lewis basic center, leading to the formation of a phosphonium or ammonium cation and a hydridoborate anion.

Theoretical calculations have shown that for the FLP system BPh3/P(tBu)3, the reaction with H2 is endergonic (ΔGR = +18.2 kcal/mol), in contrast to the exergonic reaction for B(C6F5)3/P(tBu)3 (ΔGR = -14.7 kcal/mol).[4] This highlights the necessity of employing very strong Lewis bases to drive the reaction forward when using BPh3.

Catalytic Applications of this compound-Based FLPs

The ability of BPh3-based FLPs to activate H2 has been harnessed in a variety of metal-free catalytic hydrogenations.

3.1. Hydrogenation of Imines

The reduction of imines to amines is a fundamental transformation in organic synthesis. BPh3-based FLPs have been shown to be effective catalysts for this reaction. For instance, the combination of BPh3 with a strong phosphazene base or Verkade's superbase can quantitatively hydrogenate N-benzylidene aniline to N-benzyl aniline.[4]

| Lewis Base | Substrate | Product | Yield | Reference |

| Phosphazene | N-benzylidene aniline | N-benzyl aniline | Quantitative | [4] |

| Verkade's base | N-benzylidene aniline | N-benzyl aniline | 71% (as borate salt) | [4] |

Table 2: Examples of Imine Hydrogenation using BPh3-based FLPs.

3.2. Semi-Hydrogenation of Alkynes

A notable application of BPh3 in FLP catalysis is the semi-hydrogenation of alkynes to alkenes. To overcome the thermal degradation of molecular BPh3/pyridine FLPs at the high temperatures required for this transformation, a polymeric version of this compound, Poly-BPh3, has been developed. This polymeric Lewis acid, in combination with pyridine, exhibits enhanced thermal stability and reusability.[4]

| Substrate | Product | Conversion (%) | Selectivity (%) |

| Phenylacetylene | Styrene | >99 | >99 |

| 1-Octyne | 1-Octene | >99 | >99 |

| 4-Ethynylanisole | 4-Vinylanisole | >99 | >99 |

Table 3: Semi-hydrogenation of terminal alkynes catalyzed by Poly-BPh3/pyridine FLP.[4]

Experimental Protocols

4.1. General Considerations for FLP Chemistry

All manipulations involving frustrated Lewis pairs should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Solvents should be dried and degassed prior to use.

4.2. Synthesis of Poly-BPh3

This procedure is adapted from the literature for the synthesis of a polymeric Lewis acid based on this compound.[4]

-

Materials: this compound (BPh3), 1,2-dichloroethane, aluminum chloride (AlCl3), anhydrous dichloromethane.

-

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound in anhydrous 1,2-dichloroethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add aluminum chloride in portions while stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Quench the reaction by carefully adding methanol.

-

The resulting polymer is then filtered, washed extensively with methanol and dichloromethane, and dried under vacuum.

-

4.3. Catalytic Hydrogenation of N-benzylidene aniline

This is a general procedure for the FLP-catalyzed hydrogenation of an imine.

-

Materials: N-benzylidene aniline, this compound (BPh3), phosphazene base P2-Et, dry toluene, H2 gas.

-

Procedure:

-

In a glovebox, charge a pressure-rated reaction vessel with N-benzylidene aniline, this compound (5 mol%), and the phosphazene base (5 mol%).

-

Add dry, degassed toluene to dissolve the reactants.

-

Seal the vessel, remove it from the glovebox, and connect it to a hydrogen gas line.

-

Pressurize the vessel with H2 (e.g., 50 bar) and heat to the desired temperature (e.g., 120 °C) with stirring.

-

After the reaction is complete (monitored by TLC or GC-MS), cool the vessel to room temperature and carefully vent the H2.

-

The reaction mixture can be purified by column chromatography on silica gel to afford N-benzyl aniline.

-

4.4. NMR Characterization of FLP Adducts

The formation of phosphonium or ammonium borate salts from the activation of H2 can be monitored by multinuclear NMR spectroscopy.

-

1H NMR: The appearance of a new signal for the proton on the Lewis base (e.g., a P-H or N-H proton) and a broad signal for the hydride on the borate anion.

-

11B NMR: A shift in the boron resonance is expected upon formation of the four-coordinate borate species. The signal for BPh3 will be replaced by a new, typically upfield-shifted and broader signal for the [H-BPh3]- anion.

-

31P NMR: For phosphine-based FLPs, the formation of the phosphonium cation will result in a downfield shift of the phosphorus resonance.

Sample Preparation for NMR: Samples for NMR analysis should be prepared in a glovebox using deuterated solvents that have been dried over an appropriate drying agent. The sample is then transferred to an NMR tube fitted with a J. Young valve or sealed with a cap and parafilm for transport to the spectrometer.

Conclusion

This compound, while a weaker Lewis acid than the widely used B(C6F5)3, is a valuable and versatile component in the design of frustrated Lewis pairs. Its lower cost and, in some cases, unique reactivity profile make it an attractive alternative for a range of catalytic applications, particularly when paired with a sufficiently strong Lewis base. The development of a polymeric form of BPh3 further enhances its utility by improving thermal stability and catalyst recyclability. This guide has provided a comprehensive overview of the fundamental principles, key applications, and practical experimental considerations for utilizing this compound in FLP chemistry, with the aim of fostering further innovation in this exciting field of metal-free catalysis.

References

Unraveling Triphenylborane's Reactivity: A Computational Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the computational exploration of triphenylborane (BPh₃) reactivity, a cornerstone of modern organoboron chemistry. By leveraging powerful computational tools, researchers can elucidate complex reaction mechanisms, predict product selectivity, and rationally design novel catalytic systems. This whitepaper provides an in-depth look at the computational methodologies and findings related to BPh₃'s role in catalysis, with a specific focus on the well-studied carbon dioxide (CO₂) and epoxide coupling reaction. This reaction serves as an exemplary case study for understanding the application of computational chemistry in predicting and explaining the reactivity of this compound.

Core Concept: The Lewis Acidity of this compound

This compound's reactivity stems from the electron-deficient nature of its central boron atom. With a vacant p-orbital, BPh₃ acts as a potent Lewis acid, readily accepting electron density from Lewis bases. This fundamental property underpins its ability to activate substrates and catalyze a wide array of chemical transformations. Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in quantifying this Lewis acidity and modeling its interactions with various substrates.

Case Study: BPh₃-Catalyzed CO₂-Epoxide Coupling

The reaction between carbon dioxide and epoxides to form cyclic carbonates is a process of significant industrial interest for carbon capture and utilization. This compound has emerged as an effective metal-free catalyst for this transformation. Computational studies have been pivotal in mapping the reaction's intricate mechanistic landscape and explaining experimentally observed substrate-dependent selectivity.

Data Presentation: Reaction Energetics

The following table summarizes the calculated Gibbs free energy changes (ΔG) for the key steps in the BPh₃-catalyzed coupling of CO₂ with propylene oxide (PO). These values, obtained from DFT calculations, provide a quantitative understanding of the reaction pathway.

| Step | Intermediate/Transition State | Relative Gibbs Free Energy (kcal/mol) |

| 1. BPh₃-PO Adduct Formation | Int1_a | 0.0 |

| 2. Nucleophilic Attack by Cl⁻ | TS1_a | +25.7 |

| 3. Ring-Opened Intermediate | Int2_a | +11.2 |

| 4. CO₂ Insertion | TS2_a | +15.8 |

| 5. Boron-Carbonate Intermediate | Int4_a | -5.3 |

| 6. Ring-Closing to Cyclic Carbonate | TS3_a | +23.9 |

| 7. Epoxide Addition to Polycarbonate | TS4_a | +28.6 |

Note: Energies are relative to the initial BPh₃-propylene oxide adduct (Int1_a) and a chloride ion cocatalyst. The data indicates that the formation of the cyclic carbonate is kinetically favored over the polycarbonate chain growth.

Experimental Protocols: Computational Methodology

The following protocol outlines a typical DFT-based computational study for investigating the reactivity of this compound. This methodology is based on practices reported in the literature for studying the CO₂-epoxide coupling reaction.

1. Software: All calculations are performed using a quantum chemical software package such as Gaussian or ORCA.

2. Method:

- Theory: Density Functional Theory (DFT) is employed.

- Functional: The B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional, is a common choice. Dispersion corrections, such as Grimme's D3 correction (B3LYP-D3), are often included to accurately model non-covalent interactions.

- Basis Set: The 6-31G* basis set is typically used for all atoms, providing a good balance between accuracy and computational cost.

3. Calculation Types:

- Geometry Optimization: The geometries of all reactants, intermediates, transition states, and products are fully optimized without any symmetry constraints.

- Frequency Analysis: Vibrational frequency calculations are performed on all optimized structures to confirm their nature. Minima (reactants, intermediates, products) will have all real frequencies, while transition states will have exactly one imaginary frequency corresponding to the reaction coordinate.

- Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that a transition state connects the correct reactant and product, an IRC calculation is performed.

4. Solvation Model: To simulate the reaction in a solvent, a continuum solvation model, such as the Polarizable Continuum Model (PCM), is often applied.

Mandatory Visualization: Reaction Pathway

The following diagrams illustrate the key mechanistic steps in the BPh₃-catalyzed coupling of CO₂ and propylene oxide.

Caption: BPh₃-catalyzed CO₂-epoxide coupling mechanism.

Caption: Computational workflow for mechanistic studies.

Broader Applications in Drug Development

The computational approaches detailed above are not limited to industrial catalysis. In the realm of drug development, understanding the reactivity of boron-containing compounds is crucial. For instance, the Lewis acidic nature of boronic acids is key to their function as enzyme inhibitors. Computational studies can model the interactions between a boronic acid-based drug candidate and its biological target, providing insights into binding affinities and reaction mechanisms at the active site. This knowledge can guide the design of more potent and selective therapeutic agents.

Conclusion

Computational studies of this compound reactivity offer a powerful lens through which to understand and predict its chemical behavior. The synergy between computational modeling and experimental work accelerates the discovery and optimization of new catalysts and chemical entities. For researchers in both academia and industry, embracing these in silico techniques is essential for staying at the forefront of chemical innovation.

Unveiling the Photophysical Landscape of Triphenylborane Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Triphenylborane and its derivatives have emerged as a versatile class of molecules with significant potential across various scientific disciplines, including materials science and drug development. Their unique electronic structure, characterized by a trigonal planar boron center with a vacant p-orbital, imparts distinct photophysical properties that are highly sensitive to the molecular environment. This technical guide provides an in-depth exploration of the core photophysical properties of this compound compounds, detailing experimental methodologies and summarizing key quantitative data to facilitate research and development efforts.

Core Photophysical Properties

This compound compounds exhibit fascinating photophysical behaviors, primarily governed by intramolecular charge transfer (ICT) transitions. The electron-deficient boron atom acts as a strong electron acceptor, while the aryl substituents can serve as electron donors. Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), typically localized on the aryl rings, to the lowest unoccupied molecular orbital (LUMO), which is predominantly centered on the boron atom's vacant p-orbital. This π(aryl)→p(B) ICT transition is the cornerstone of their photophysical characteristics.

The nature and substitution pattern of the aryl groups, as well as the surrounding solvent polarity, can significantly modulate the energy of the HOMO and LUMO levels, thereby tuning the absorption and emission properties. This tunability makes this compound derivatives highly attractive for applications such as organic light-emitting diodes (OLEDs) and fluorescent sensors.[1][2]

Quantitative Photophysical Data

The following tables summarize key photophysical data for a selection of this compound derivatives, providing a comparative overview of their absorption maxima (λabs), emission maxima (λem), fluorescence quantum yields (Φf), and fluorescence lifetimes (τf).

| Compound/Derivative | λabs (nm) | λem (nm) | Φf | τf (ns) | Solvent | Reference |

| This compound (TPB) | ~280-300 | ~350-400 | Low | - | Organic Solvents | [3] |

| Tris(mesityl)borane | 332 | 374 | - | - | THF | [4] |

| Dimesitylboryl-functionalized thienothiophene (BBTT1) | 433 | 557 | 0.81 | - | Toluene | [4] |

| Dimesitylboryl-functionalized thienothiophene (BBTT2) | 405 | 506 | 0.89 | - | Toluene | [4] |

| Triarylboron/Acridine Probe | - | 522 | - | - | - | [5] |

| Triarylboron-functionalized Bisbenzimidazole (1) | - | - | 0.07 | - | CH2Cl2 | [6] |

| Triarylboron-functionalized Bisbenzimidazolium Salt (2-PF6) | - | - | 0.05 | - | CH2Cl2 | [6] |

Note: The photophysical properties of this compound compounds can be highly sensitive to the specific molecular structure and the experimental conditions. This table provides a representative sample of available data.

Experimental Protocols

Accurate and reproducible characterization of photophysical properties is paramount. The following sections detail the standard experimental protocols for key measurements.

Synthesis of Functionalized Triphenylboranes

The synthesis of functionalized triphenylboranes often involves the reaction of a boron trihalide (e.g., BBr3 or BCl3) with an appropriate organometallic reagent, such as a Grignard or organolithium reagent, derived from the desired aryl group.[3] Purification is typically achieved through recrystallization or vacuum distillation under an inert atmosphere.[3]

General Synthetic Scheme: 3 Ar-MgBr + BBr3 → B(Ar)3 + 3 MgBr2

Where 'Ar' represents the functionalized aryl group.

Measurement of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. The comparative method, using a well-characterized standard with a known quantum yield, is a widely adopted and reliable technique.[5][7][8]

Step-by-Step Protocol:

-

Standard Selection: Choose a standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral region to the this compound sample.

-

Solution Preparation: Prepare a series of dilute solutions of both the standard and the sample in the same spectroscopic grade solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[7]

-

Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions and determine the absorbance at the excitation wavelength.

-